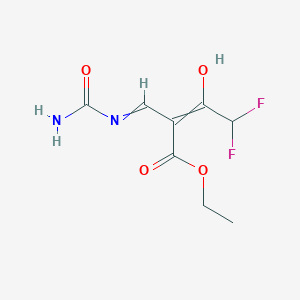
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is a fluorinated organic compound with the molecular formula C8H10F2N2O4. It is known for its unique chemical structure, which includes both ureido and difluoro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is typically synthesized through the reaction of ethyl acetoacetate with difluoromethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters, including temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: Similar in structure but lacks the ureido group.
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate: Contains an additional fluorine atom, which can alter its reactivity and applications .
Uniqueness
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is unique due to the presence of both difluoro and ureido groups, which confer distinct chemical properties and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10F2N2O4 |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
ethyl 2-(carbamoyliminomethyl)-4,4-difluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10F2N2O4/c1-2-16-7(14)4(3-12-8(11)15)5(13)6(9)10/h3,6,13H,2H2,1H3,(H2,11,15) |
InChI Key |
HUTJBODLXMIJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)F)O)C=NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















